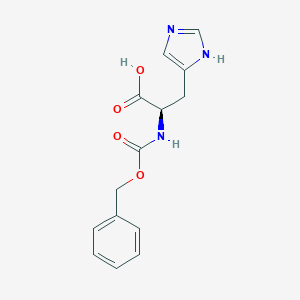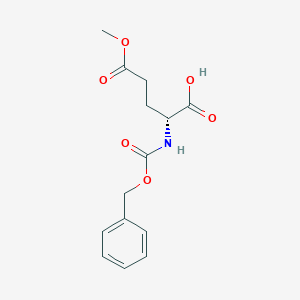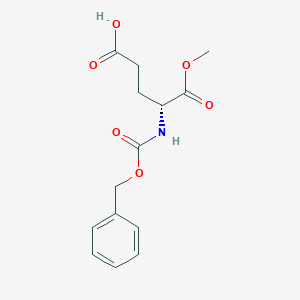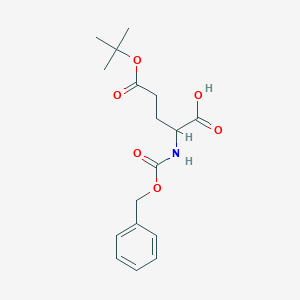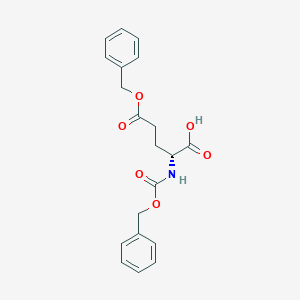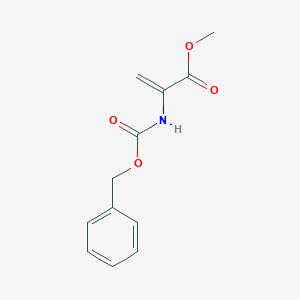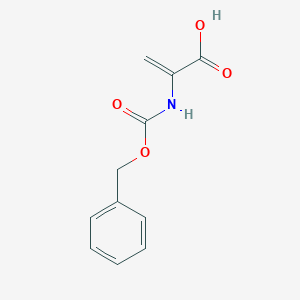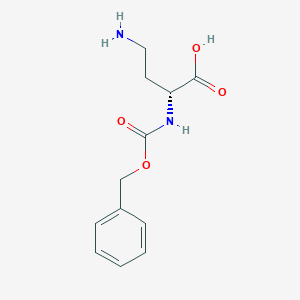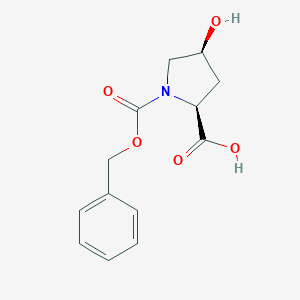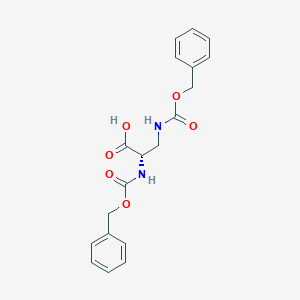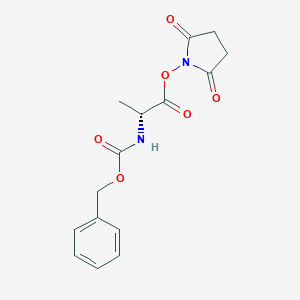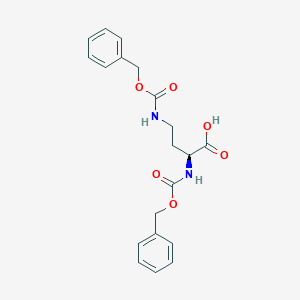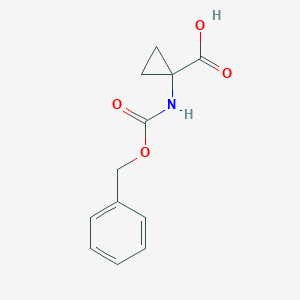
1-(((Benzyloxy)carbonyl)amino)cyclopropanecarboxylic acid
Vue d'ensemble
Description
1-(((Benzyloxy)carbonyl)amino)cyclopropanecarboxylic acid is a compound with the molecular formula C12H13NO4 . It is a derivative of 1-aminocyclopropanecarboxylic acid (ACC), which has attracted attention due to its high physiological activity as a plant growth regulator, and its role as a conformationally rigid analog of natural amino acids and peptidomimetics .
Synthesis Analysis
The synthesis of 1-aminocyclopropanecarboxylic acid derivatives, including 1-(((Benzyloxy)carbonyl)amino)cyclopropanecarboxylic acid, has been a subject of interest for synthetic chemists. The methods of preparation of these amino acids include the alkylation of glycine equivalents with 1,2-electrophiles, the intramolecular cyclization of γ-substituted amino acid derivatives, alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates, as well as other synthetic approaches .
Molecular Structure Analysis
The molecular structure of 1-(((Benzyloxy)carbonyl)amino)cyclopropanecarboxylic acid can be represented by the InChI string InChI=1S/C12H13NO4/c14-10(15)12(6-7-12)13-11(16)17-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,16)(H,14,15) . The compound has a molecular weight of 235.24 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(((Benzyloxy)carbonyl)amino)cyclopropanecarboxylic acid include a density of 1.3±0.1 g/cm3, a boiling point of 449.0±34.0 °C at 760 mmHg, and a flash point of 225.4±25.7 °C . The compound has a molar refractivity of 59.7±0.4 cm3, and a polar surface area of 76 Å2 .
Applications De Recherche Scientifique
Application 1: Role as an Ethylene Precursor in Plant Physiology
- Summary of Application : ACC is the direct precursor of the plant hormone ethylene, which regulates a wide range of developmental processes and responses to biotic and abiotic stresses in plants .
- Methods of Application : ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
- Results or Outcomes : Exogenous ACC application has been used as a proxy for ethylene in numerous studies as it is readily converted by nearly all plant tissues to ethylene .
Application 2: Role in the Ripening of Apples
- Summary of Application : ACC plays an important role in the conversion of methionine to ethylene during the ripening of apples .
- Methods of Application : ACC is produced endogenously in apples as a product of the action of 1-aminocyclopropane-1-carboxylic acid synthase in the biosynthesis of ethylene .
- Results or Outcomes : The production of ACC and its conversion to ethylene is a key part of the ripening process in apples .
Application 3: Role as an Ethylene-Independent Growth Regulator
- Summary of Application : ACC plays a signaling role independent of ethylene biosynthesis. It has been found to regulate plant development and its involvement in cell wall signaling, guard mother cell division, and pathogen virulence .
- Results or Outcomes : New findings suggest that ACC plays a role in regulating plant development, and its involvement in cell wall signaling, guard mother cell division, and pathogen virulence .
Application 4: Role in Bacterial Metabolism
- Summary of Application : ACC can be metabolized by bacteria using ACC-deaminase, favoring plant growth and lowering stress susceptibility .
- Methods of Application : Certain bacteria can use ACC as a nitrogen source, converting it to ammonia and alpha-ketobutyrate via the enzyme ACC deaminase .
- Results or Outcomes : This process can promote plant growth by lowering ethylene levels, which can otherwise inhibit plant growth under stress conditions .
Application 5: Role in ACC Conjugation
- Summary of Application : ACC can be conjugated to three different derivatives, but their biological role remains vague .
- Methods of Application : The process of ACC conjugation involves the addition of certain groups to the ACC molecule, altering its structure and potentially its function .
- Results or Outcomes : The biological role of these ACC conjugates is not well understood, but they may play a role in the regulation of ethylene biosynthesis or have other functions in the plant .
Application 6: Role in Bacterial ACC Deaminase Activity
- Summary of Application : Certain bacteria can metabolize ACC using ACC-deaminase, favoring plant growth and lowering stress susceptibility .
- Methods of Application : These bacteria use ACC as a nitrogen source, converting it to ammonia and alpha-ketobutyrate via the enzyme ACC deaminase .
- Results or Outcomes : This process can promote plant growth by lowering ethylene levels, which can otherwise inhibit plant growth under stress conditions .
Propriétés
IUPAC Name |
1-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-10(15)12(6-7-12)13-11(16)17-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHINKCGJKZSHAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393934 | |
| Record name | 1-{[(Benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(((Benzyloxy)carbonyl)amino)cyclopropanecarboxylic acid | |
CAS RN |
84677-06-5 | |
| Record name | 1-[[(Phenylmethoxy)carbonyl]amino]cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84677-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-{[(Benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



